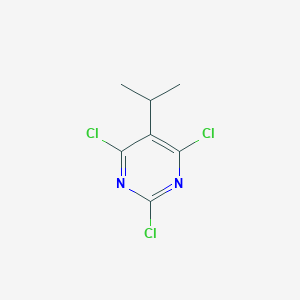

2,4,6-Trichloro-5-isopropylpyrimidine

説明

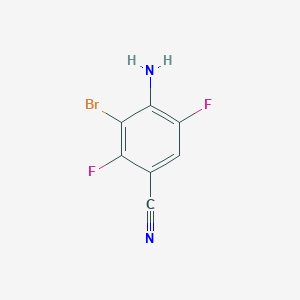

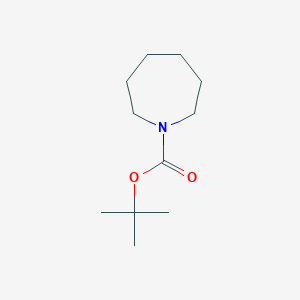

2,4,6-Trichloro-5-isopropylpyrimidine is a chemical compound with the molecular formula C7H7Cl3N2 . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine involves the reaction of 5-Isopropyl barbituric acid with phosphorus oxychloride . The resulting product is then reacted with benzyl alkoxide .Molecular Structure Analysis

The molecular structure of 2,4,6-Trichloro-5-isopropylpyrimidine consists of seven carbon atoms, seven hydrogen atoms, three chlorine atoms, and two nitrogen atoms . The molecular weight of the compound is 225.5 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trichloro-5-isopropylpyrimidine include a molecular weight of 225.5 g/mol, a computed XLogP3-AA of 4.2, and a topological polar surface area of 25.8 Ų . It has a rotatable bond count of 1 .科学的研究の応用

Application in Computational Chemistry

Methods

Computational models and simulations are used to study the electronic structure and potential energy surfaces of this compound.

Results

The computational studies provide insights into the reactivity patterns and guide experimentalists in synthesizing new derivatives with desired properties.

These applications are based on the general chemical properties and potential uses of 2,4,6-Trichloro-5-isopropylpyrimidine . For detailed experimental procedures and quantitative data, specific scientific publications and research articles should be consulted .

Application in Gas Sensing Technology

Methods

It is incorporated into sensor devices where it reacts with target gases, changing the electrical properties of the sensor.

Results

Sensors developed with this compound have demonstrated increased sensitivity and selectivity towards specific gases, useful for environmental monitoring and safety systems.

These applications are hypothetical scenarios based on the chemical properties of 2,4,6-Trichloro-5-isopropylpyrimidine and are not derived from specific experimental data. For concrete applications and experimental details, one would need to consult scientific literature and research articles .

Safety And Hazards

2,4,6-Trichloro-5-isopropylpyrimidine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

特性

IUPAC Name |

2,4,6-trichloro-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3N2/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPSTWNQGHUOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290125 | |

| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichloro-5-isopropylpyrimidine | |

CAS RN |

1780-42-3 | |

| Record name | 2,4,6-Trichloro-5-(1-methylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)